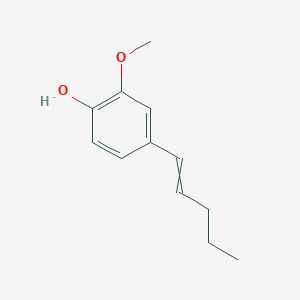
2-Methoxy-4-(pent-1-EN-1-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(pent-1-EN-1-YL)phenol, also known as Isoeugenol, is an organic compound with the molecular formula C10H12O2. It is a derivative of phenol and is characterized by the presence of a methoxy group and a pentenyl side chain. This compound is commonly found in essential oils of various plants and is known for its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(pent-1-EN-1-YL)phenol typically involves the alkylation of guaiacol (2-methoxyphenol) with allyl bromide, followed by isomerization. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-(pent-1-EN-1-YL)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanillin, a valuable flavoring agent.
Reduction: Reduction of the double bond in the pentenyl side chain can yield 2-methoxy-4-propylphenol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Vanillin: Formed through oxidation.
2-Methoxy-4-propylphenol: Formed through reduction.
Substituted derivatives: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
2-Methoxy-4-(pent-1-EN-1-YL)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various aromatic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(pent-1-EN-1-YL)phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Comparison with Similar Compounds
2-Methoxy-4-(pent-1-EN-1-YL)phenol is unique due to its specific structural features and properties. Similar compounds include:
Eugenol: Differing by the presence of a hydroxyl group instead of a methoxy group.
Vanillin: An oxidation product of this compound.
Guaiacol: The parent compound from which this compound is synthesized.
These compounds share some chemical properties but differ in their specific applications and biological activities.
Properties
CAS No. |
72898-31-8 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-methoxy-4-pent-1-enylphenol |
InChI |
InChI=1S/C12H16O2/c1-3-4-5-6-10-7-8-11(13)12(9-10)14-2/h5-9,13H,3-4H2,1-2H3 |
InChI Key |
AGNOBTAOKUHUBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


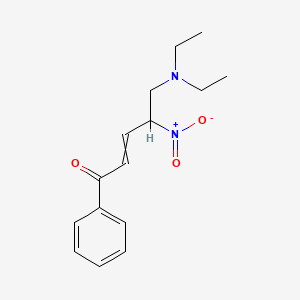
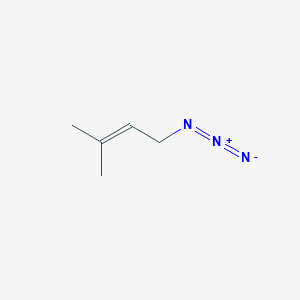
![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
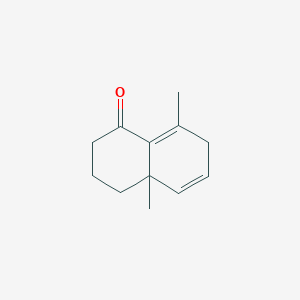
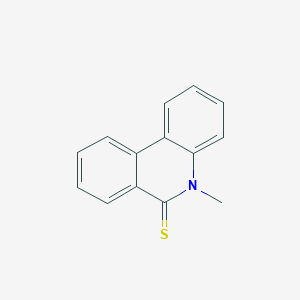
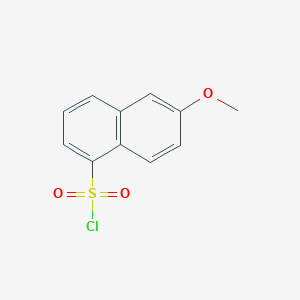
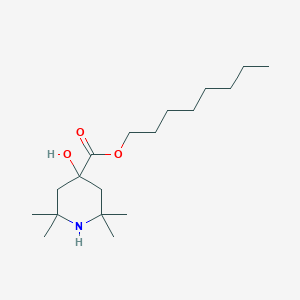

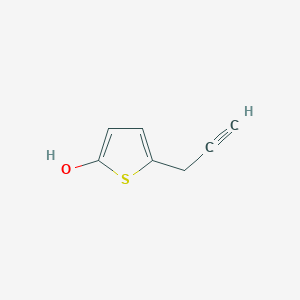
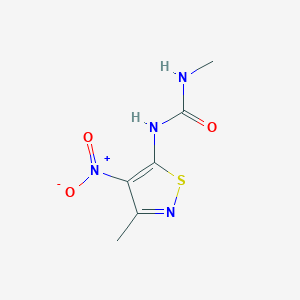
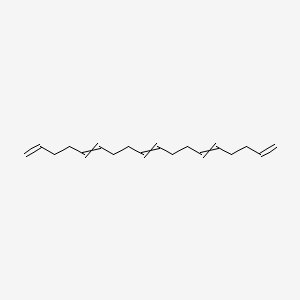
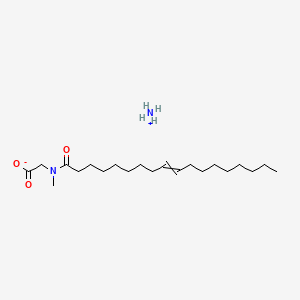
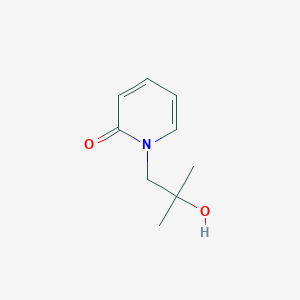
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)
